Sublimation Temperature Advantage for Low-Thermal-Budget Deposition
Yb(Cp)₃ sublimes at 150 °C under vacuum , whereas the most widely used alternative ytterbium precursor, Yb(thd)₃, exhibits a DSC-measured sublimation temperature of 170 °C under comparable conditions [1]. This ~20 °C lower sublimation onset directly translates into reduced substrate heating requirements during CVD and ALD processes, enabling deposition on thermally sensitive substrates such as polymeric or flexible electronic materials that would degrade at the higher temperatures required for β-diketonate precursors. The difference also influences precursor delivery line temperatures and reduces the risk of premature decomposition during vapour transport.
| Evidence Dimension | Sublimation temperature (onset of vapour-phase transport) |
|---|---|
| Target Compound Data | 150 °C (sublimation under vacuum) for Yb(Cp)₃ |
| Comparator Or Baseline | 170 °C (DSC sublimation peak) for Yb(thd)₃ [2,2,6,6-tetramethyl-3,5-heptanedionate] |
| Quantified Difference | ~20 °C lower for Yb(Cp)₃ |
| Conditions | Yb(Cp)₃: vacuum sublimation; Yb(thd)₃: DSC at 10 °C/min heating rate (Leskelä et al., 1991) |
Why This Matters
A 20 °C lower sublimation temperature directly reduces the thermal budget of CVD/ALD processes, broadens the range of compatible substrate materials, and lowers energy consumption in manufacturing workflows.
- [1] Leskelä, M.; Niinistö, L.; Nykänen, E.; Soininen, P.; Tiitta, M. Thermoanalytical and mass spectrometric studies on volatile β-diketone chelates. Thermochimica Acta 1991, 175, 91–98. View Source
